Boc-L-glutamic acid diallyl ester
Description
Contextual Significance of Protected Amino Acid Derivatives in Modern Organic Synthesis
In the synthesis of peptides and other complex organic molecules, amino acids serve as fundamental building blocks. However, their inherent polyfunctionality, possessing at least one amine and one carboxylic acid group, and in the case of glutamic acid, an additional carboxylic acid in its side chain, necessitates the use of protecting groups. These temporary modifications prevent unwanted side reactions and allow for the sequential and controlled formation of desired chemical bonds. The development of a diverse arsenal (B13267) of protecting groups with varying stabilities and deprotection conditions has been a driving force in the advancement of synthetic chemistry, enabling the construction of increasingly complex and biologically relevant molecules.
Overview of L-Glutamic Acid as a Multifunctional Chiral Scaffold
L-glutamic acid, an acidic amino acid, is not only a constituent of proteins but also a valuable chiral starting material in organic synthesis. nih.govbuyersguidechem.com Its well-defined stereochemistry and the presence of three distinct functional groups—an α-amino group, an α-carboxylic acid, and a γ-carboxylic acid—make it a versatile chiral scaffold. nih.govbuyersguidechem.com Chemists can leverage these functionalities to introduce new stereocenters and build complex molecular architectures with a high degree of stereochemical control. The inherent chirality of L-glutamic acid is often transferred to the target molecule, a strategy that is highly valuable in the synthesis of pharmaceuticals and other bioactive compounds where stereoisomerism can dictate biological activity. chemimpex.com
Structural Attributes and Reactivity Potential of Diallyl Ester Functionality within Amino Acid Derivatives
The diallyl ester functionality in Boc-L-glutamic acid diallyl ester refers to the protection of both the α- and γ-carboxylic acid groups as allyl esters. The allyl group is a valuable protecting group due to its stability under a wide range of reaction conditions, including those used for the removal of other common protecting groups. researchgate.net Esters, in general, are less reactive towards nucleophiles than acid chlorides or anhydrides. nih.gov The reactivity of the allyl esters can be modulated, but their primary significance lies in their unique deprotection mechanism. They can be cleaved under very mild and specific conditions, typically using a palladium(0) catalyst, which does not affect many other functional groups. acsgcipr.org This specific reactivity is a key feature that is exploited in complex synthetic strategies.
Orthogonal Protecting Groups in Synthetic Strategy: Focus on the Boc Group and Allyl Esters
The concept of orthogonal protection is central to the utility of this compound. Orthogonal protecting groups are sets of protecting groups that can be removed in any order in the presence of the others, as their removal conditions are mutually exclusive. In this molecule, the N-α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid groups are protected as allyl esters.
The Boc group is a widely used protecting group for amines and is stable to a variety of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govlibretexts.org In contrast, the allyl esters are stable to acidic conditions but are selectively cleaved by palladium(0)-catalyzed allylic substitution. acsgcipr.orgnih.gov This orthogonality allows for the selective deprotection of either the amine or the carboxylic acid groups, enabling precise and sequential modifications at different positions of the glutamic acid scaffold. For instance, the Boc group can be removed to allow for peptide bond formation at the N-terminus, while the allyl esters remain intact. Conversely, the allyl esters can be removed to expose the carboxylic acid groups for further reactions, such as amide bond formation or esterification, without affecting the Boc-protected amine.
Academic Research Landscape and Significance of this compound
This compound and similar orthogonally protected glutamic acid derivatives are valuable tools in academic and industrial research, particularly in the field of peptide science. creative-peptides.comchemimpex.com A significant application is in the synthesis of macrocyclic peptides. nih.govmit.edu Macrocyclization is a strategy used to constrain the conformation of a peptide, which can lead to increased biological activity, selectivity, and stability. In a typical strategy, a linear peptide containing the orthogonally protected glutamic acid derivative is synthesized on a solid support. nih.govmit.edu The allyl esters can then be selectively deprotected on-resin, and the resulting free carboxylic acids can be cyclized with a deprotected amino group within the same peptide chain to form a lactam bridge. This on-resin cyclization is an efficient method for producing complex peptide macrocycles. nih.govmit.edu The versatility of this building block continues to make it a subject of interest for the development of novel synthetic methodologies and the creation of new molecular entities with potential therapeutic applications.
Interactive Data Tables
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅NO₆ | Inferred |
| Molecular Weight | 327.37 g/mol | Inferred |
| Appearance | Expected to be a colorless oil or a white to off-white solid | nih.gov |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and THF | chemicalbook.com |
Spectroscopic Data (Expected)
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 2H, -CH=CH₂), ~5.2 (m, 4H, -CH=CH₂), ~4.6 (d, 4H, -O-CH₂-CH=), ~4.3 (m, 1H, α-CH), ~2.5-1.9 (m, 4H, β,γ-CH₂), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~172, ~171 (C=O, esters), ~155 (C=O, Boc), ~132 (-CH=), ~118 (=CH₂), ~80 (C(CH₃)₃), ~66 (-O-CH₂-), ~53 (α-C), ~30, ~28 (β,γ-C), ~28 (C(CH₃)₃) |
| IR (film) | ν ~3350 (N-H), ~2980 (C-H), ~1740 (C=O, ester), ~1710 (C=O, carbamate), ~1160 (C-O) cm⁻¹ |
Note: The spectroscopic data is predicted based on the analysis of similar compounds and the known chemical shifts and vibrational frequencies of the functional groups present in this compound. Actual experimental data may vary slightly.
Properties
Molecular Weight |
328.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Boc L Glutamic Acid Diallyl Ester
Esterification Strategies for Diallyl Ester Formation
The formation of the diallyl ester of L-glutamic acid is a critical step that can be achieved through several synthetic routes. These methods primarily focus on the conversion of the two carboxylic acid groups of glutamic acid into allyl esters.
Direct Esterification of L-Glutamic Acid with Allyl Alcohol
Direct esterification of L-glutamic acid with allyl alcohol presents a straightforward approach to forming the diallyl ester. This method typically involves heating the amino acid with an excess of allyl alcohol, often in the absence of a catalyst. google.com The reaction proceeds by the nucleophilic attack of the alcohol on the carboxylic acid groups. However, controlling the reaction to selectively produce the diester without significant side product formation can be challenging. The equilibrium nature of the reaction often requires the removal of water to drive the reaction towards the product side.
Catalytic Approaches in Diester Synthesis
To improve the efficiency and selectivity of the diallylation, various catalysts can be employed. Acid catalysts are commonly used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by allyl alcohol. For instance, sulfuric acid has been used as a catalyst in the esterification of glutamic acid with methanol (B129727) to produce the corresponding methyl ester. google.comgoogle.com Similarly, hydrogen chloride and thionyl chloride can also serve as effective catalysts for esterification. google.comgoogle.comchemicalbook.com Another approach involves the use of chlorotrimethylsilane (B32843) (TMSCl) which acts as an acid catalyst precursor for the selective esterification of L-glutamic acid. researchgate.net
These catalytic methods can enhance the reaction rate and yield, but careful control of reaction conditions is necessary to prevent unwanted side reactions, such as the formation of pyroglutamate (B8496135) derivatives.
Chemo- and Regioselectivity Challenges in Diallyl Esterification
A significant challenge in the synthesis of L-glutamic acid diallyl ester is achieving chemo- and regioselectivity. L-glutamic acid possesses two carboxylic acid groups (α and γ) and one amino group. During esterification, it is crucial to selectively esterify both carboxyl groups while leaving the amino group intact for subsequent protection.
Direct esterification can sometimes lead to a mixture of the α-monoester, γ-monoester, and the desired diester. google.com The relative reactivity of the α- and γ-carboxylic acids can be influenced by the reaction conditions. Furthermore, intramolecular cyclization to form pyroglutamic acid derivatives is a common side reaction, particularly under acidic or thermal conditions. google.comdoi.org To circumvent these issues, a stepwise approach involving protection of the amino group followed by esterification is often preferred.
Mitsunobu Reaction Protocols for Allyl Ester Introduction
The Mitsunobu reaction offers a mild and efficient method for the synthesis of esters, including allyl esters, from alcohols and carboxylic acids. missouri.eduorganic-chemistry.orgnih.gov This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
In the context of preparing Boc-L-glutamic acid diallyl ester, a protected glutamic acid derivative, such as N-Boc-L-glutamic acid, can be reacted with allyl alcohol under Mitsunobu conditions. nih.gov The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the carboxylate. missouri.eduorganic-chemistry.org This method is known for its high yields and stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter. missouri.edunih.gov The use of N-protected glutamic acid in the Mitsunobu reaction helps to avoid complications arising from the free amino group. tudublin.ie
α-Amino Group Protection via tert-Butoxycarbonyl (Boc) Chemistry
Protecting the α-amino group of L-glutamic acid is a crucial step to prevent its participation in unwanted side reactions during subsequent synthetic transformations, such as esterification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions. organic-chemistry.org
Reaction Conditions for Boc Protection
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. doi.orgorganic-chemistry.org The reaction is often carried out in a mixed solvent system, such as a mixture of an organic solvent and water, to ensure the solubility of both the amino acid and the reagents.
The choice of base and solvent can influence the efficiency of the reaction. Common bases include sodium hydroxide, triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP). doi.org The reaction is generally performed at or below room temperature to control the reactivity and minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the Boc-protected amino acid can be isolated by extraction and purification.
| Starting Material | Reagents | Solvent | Product | Reference |
| L-Glutamic Acid | (Boc)₂O, Base (e.g., NaOH, TEA) | Dioxane/Water or THF/Water | N-Boc-L-Glutamic Acid | organic-chemistry.org |
| L-Pyroglutamic Acid | (Boc)₂O, DMAP | Dichloromethane (B109758) | N-Boc-L-Pyroglutamic Acid | doi.org |
Compatibility with Esterification Procedures
The creation of the diallyl ester of N-Boc-L-glutamic acid requires esterification methods that are compatible with the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known to be stable under most basic and nucleophilic conditions but is readily cleaved by strong acids. organic-chemistry.org Therefore, esterification procedures must be carefully selected to avoid premature deprotection of the amine.
Several methods have proven effective for the esterification of N-protected amino acids. core.ac.uk A common approach involves the reaction of the N-protected amino acid with an alcohol in the presence of a coupling agent and a catalyst. For instance, the Mitsunobu reaction, which utilizes reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine, can facilitate the esterification of N-Boc-L-glutamic acid α-tert-butyl ester with allyl alcohol to form the corresponding γ-allyl ester. nih.gov This reaction proceeds under mild, neutral conditions, thus preserving the integrity of the Boc group.
Another effective strategy is the use of carbodiimide-mediated esterification, often catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). core.ac.uk This method can be applied to N-hydroxysuccinimide esters of N-protected amino acids, which react with alcohols at room temperature to produce the desired esters in high yields. core.ac.uk The mild conditions of this procedure make it highly suitable for substrates with sensitive protecting groups like Boc. core.ac.uk
Direct esterification using allyl alcohol with an acid catalyst is generally avoided due to the acid lability of the Boc group. However, very mild acidic conditions or the use of specific catalysts might be plausible in some optimized protocols. The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) being commonly employed to facilitate the reaction while minimizing side reactions. nih.govacs.org
| Esterification Method | Key Reagents | Typical Conditions | Compatibility with Boc Group |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh3, Allyl Alcohol | Anhydrous THF, 0°C to RT | High nih.gov |
| DMAP-catalyzed Acylation | N-hydroxysuccinimide ester, Allyl Alcohol, DMAP | CH2Cl2, Room Temperature | High core.ac.uk |
| Direct Fischer Esterification | Allyl Alcohol, Acid Catalyst (e.g., H2SO4) | Elevated Temperature | Low (risk of deprotection) |
Stepwise Synthesis versus One-Pot Methodologies
The synthesis of this compound can be approached through either a stepwise or a one-pot process. Each strategy offers distinct advantages and disadvantages regarding efficiency, purification, and scalability. nih.gov
A stepwise synthesis typically involves three discrete stages:
Protection of the amino group of L-glutamic acid with a Boc group, usually by reacting it with di-tert-butyl dicarbonate (Boc₂O). guidechem.com
Isolation and purification of the resulting Boc-L-glutamic acid.
Subsequent diallyl esterification of the purified Boc-L-glutamic acid using one of the compatible methods described previously.
The choice between these methodologies often depends on the desired scale and purity requirements of the final product. For high-purity applications, the stepwise route is often preferred, whereas for larger-scale production where efficiency is paramount, a one-pot synthesis may be more advantageous. google.com
| Parameter | Stepwise Synthesis | One-Pot Methodology |
|---|---|---|
| Efficiency | Lower (multiple steps, workups) | Higher (fewer steps, reduced handling) nih.gov |
| Purity of Final Product | Potentially higher (intermediate purification) | May require more rigorous final purification pnas.org |
| Time & Labor | Higher | Lower |
| Overall Yield | Can be lower due to multiple transfers | Potentially higher by avoiding isolation losses google.com |
| Process Control | Simpler, each step optimized independently | More complex, requires compatible sequential conditions |
Isolation and Purification Techniques for this compound
Following the synthesis, a multi-step procedure is required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, reagents (like PPh₃ or DIAD by-products), and any side products.
The initial workup typically involves an aqueous extraction. The reaction mixture is dissolved in an organic solvent immiscible with water, such as ethyl acetate (B1210297). This organic solution is then washed sequentially with a mild acidic solution (e.g., dilute citric acid or HCl) to remove basic impurities like DMAP, followed by a mild basic solution (e.g., sodium bicarbonate) to remove any acidic by-products. chemicalbook.com A final wash with brine helps to remove residual water from the organic layer. The organic phase is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, often as an oil. nih.govchemicalbook.com
Due to the non-polar nature of the allyl and Boc groups, the crude product is amenable to purification by silica gel column chromatography . acs.org A solvent system of intermediate polarity, typically a gradient of ethyl acetate in a non-polar solvent like hexane, is used as the eluent. acs.org The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated to afford the purified this compound. guidechem.com
In cases where the product can be induced to crystallize, recrystallization from a suitable solvent system can be an effective final purification step, although the diallyl ester is often obtained as a viscous oil. google.com
| Purification Step | Purpose | Typical Reagents/Materials |
|---|---|---|
| Aqueous Workup | Removal of water-soluble impurities and reagents. | Ethyl acetate, dilute HCl, NaHCO3 (aq), Brine chemicalbook.com |
| Drying | Removal of residual water from the organic phase. | Anhydrous MgSO4 or Na2SO4nih.gov |
| Concentration | Removal of solvent to obtain crude product. | Rotary evaporator |
| Column Chromatography | Separation of the target compound from non-polar and polar impurities. | Silica Gel, Hexane/Ethyl Acetate gradient acs.org |
Chemical Reactivity and Derivatization of Boc L Glutamic Acid Diallyl Ester
Selective Deprotection Strategies
The strategic removal of either the Boc or the allyl protecting groups is a key feature of Boc-L-glutamic acid diallyl ester's utility in multi-step syntheses.
Selective Cleavage of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a variety of conditions, yet it can be selectively removed in the presence of acid-sensitive groups like allyl esters. acs.orgnih.gov Traditional methods for Boc deprotection often rely on strong acids like trifluoroacetic acid (TFA). nih.gov However, milder and more selective conditions have been developed to avoid the cleavage of other sensitive functionalities.
One approach involves the use of a Lewis acid, such as cerium(III) chloride heptahydrate in combination with sodium iodide in acetonitrile (B52724). organic-chemistry.org This system has been shown to selectively deprotect N-Boc groups while leaving tert-butyl esters intact, a reversal of the usual selectivity observed under acidic conditions. organic-chemistry.org Another method employs sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane (B109758), which has proven effective for the selective removal of the N-Boc group in the presence of tert-butyl esters on various amino acid and dipeptide substrates. researchgate.net Oxalyl chloride in methanol (B129727) has also been reported as a mild reagent for the deprotection of a diverse set of N-Boc protected compounds at room temperature. nih.gov
These selective deprotection methods are crucial in synthetic sequences where the free amine is required for subsequent reactions, while the carboxylic acid groups need to remain protected.
Differential Deprotection of Allyl Ester Moieties (α- vs. γ-esters)
A significant advantage of this compound is the potential for differential deprotection of the α- and γ-allyl esters. This allows for selective functionalization at either the α- or γ-carboxylic acid position, a valuable tool in the synthesis of complex molecules.
The most common and mild method for the cleavage of allyl esters is through palladium(0)-catalyzed reactions. acsgcipr.org This process involves the formation of a π-allyl palladium(II) complex, which is then attacked by a nucleophile to release the free carboxylic acid. organic-chemistry.org A variety of palladium catalysts and nucleophilic scavengers can be employed, allowing for optimization based on the specific substrate and desired reaction conditions.
Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govorganic-chemistry.org The choice of nucleophile, or allyl cation scavenger, is also critical for the reaction's success. acsgcipr.org Phenylsilane has been used effectively in combination with Pd(PPh₃)₄ for the removal of allyl esters in solid-phase peptide synthesis. nih.gov Other nucleophiles such as morpholine (B109124) have also been utilized. google.com The reaction is typically carried out under neutral and mild conditions, making it compatible with a wide range of functional groups. acsgcipr.org This method has been successfully applied in the synthesis of O-glycopeptides, where the selective removal of the allyl ester is crucial for subsequent peptide chain elongation. researchgate.net
A key advantage of this methodology is its orthogonality to other protecting groups, such as the Boc group, which remains stable under these conditions. This allows for a strategic deprotection sequence where the allyl esters can be cleaved first to reveal the carboxylic acids for further modification, followed by the removal of the Boc group if necessary.
Table 1: Conditions for Palladium-Catalyzed Allyl Ester Cleavage
| Catalyst | Nucleophile/Scavenger | Solvent | Reference |
| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane (DCM) | nih.gov |
| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (B95107) (THF) | google.com |
| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS) / ZnCl₂ | Not specified | organic-chemistry.org |
| [Pd(allyl)Cl]₂ | Glutathione | Aqueous conditions | rsc.org |
While palladium catalysis is the most prevalent method, other reagents and conditions have been explored for the cleavage of allyl esters. These alternatives can be useful in cases where palladium catalysts may be problematic or to achieve different selectivities.
One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This system has been shown to smoothly deprotect both aliphatic and aromatic allyl carboxylic esters. tandfonline.com Other reported methods include the use of Lewis acids, lithium dimethylcuprate, and microwave irradiation. acs.org A cobalt-catalyzed deprotection of allyl carboxylic esters using a Co(II)/TBHP/(Me₂SiH)₂O system has also been developed as a more cost-effective and less toxic alternative to some heavy metal catalysts. acs.org
Reactions Involving Allyl Ester Functionalities
The allyl groups of this compound are not only protecting groups but also reactive handles that can participate in various chemical transformations, most notably olefin metathesis.
Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. mdpi.comnih.gov The allyl esters of this compound can participate in various types of olefin metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). mdpi.combeilstein-journals.org
The general mechanism, proposed by Chauvin, involves the formation of a metal-carbene that reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. mdpi.combeilstein-journals.org This intermediate can then undergo a retro-[2+2] cycloaddition to generate a new olefin and a new metal-carbene species. mdpi.com
Modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are highly effective and tolerate a wide range of functional groups, including those found in amino acids and peptides. nih.gov This has made olefin metathesis a valuable tool in chemical biology and materials science. beilstein-journals.orgnih.gov For instance, olefin metathesis has been used for the synthesis of peptide macrocycles, which can exhibit improved biological activity and stability. nih.gov The reaction can be performed in various organic solvents and even in aqueous media with the development of water-soluble catalysts. beilstein-journals.orgnih.gov
Table 2: Common Olefin Metathesis Reactions
| Reaction Type | Description |
| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct. |
| Cross-Metathesis (CM) | An intermolecular reaction between two different alkenes to form new alkene products. |
| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization of a cyclic olefin to produce a polymer. |
Thiol-Ene Click Chemistry for Functionalization
The allyl groups are excellent substrates for the thiol-ene reaction, a prime example of click chemistry known for its high efficiency, stereoselectivity, and lack of by-products. wikipedia.orgtaylorandfrancis.com This reaction typically proceeds via a free-radical mechanism, often initiated by UV light in the presence of a photoinitiator. thieme-connect.deresearchgate.net
The process involves the addition of a thiyl radical (RS•) across the carbon-carbon double bond of the allyl group. nih.gov This addition occurs in an anti-Markovnikov fashion, leading to the formation of a thioether linkage at the terminal carbon. wikipedia.org The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. thieme-connect.de This method can be used to attach a vast range of functional groups to the glutamic acid scaffold, provided they are part of a thiol-containing molecule. The orthogonality of the reaction allows for functionalization in the presence of many other chemical groups, making it a robust tool for bioconjugation and materials science. nih.gov
Radical Addition Reactions
Beyond the well-defined thiol-ene reaction, the alkene functionalities of the diallyl esters are susceptible to other radical addition reactions. These reactions expand the toolbox for modifying the molecule. The fundamental process involves the generation of a radical species that adds to one of the C=C double bonds. youtube.com
For instance, radical initiators like dialkyl peroxides can be used to start reactions involving the addition of alkyl halides across the double bonds. numberanalytics.com This allows for the introduction of new alkyl chains and halogen atoms. The reaction mechanism follows a standard initiation, propagation, and termination sequence. youtube.com Such reactions have been explored for various alkenes, and while the specific application to this compound is a logical extension, care must be taken to account for potential side reactions. The presence of two double bonds means that control over the degree of addition (mono- versus di-addition) would depend on the reaction conditions and stoichiometry.
Reactivity of the Carboxylic Acid Moieties (Post-Ester Cleavage)
A crucial aspect of using allyl esters as protecting groups is their selective removal under mild conditions to reveal the free carboxylic acids. This unmasking step paves the way for a different set of chemical transformations centered on the carboxyl groups.
The cleavage of allyl esters is most commonly achieved using palladium(0) catalysis, a reaction often referred to as the Tsuji-Trost reaction. acsgcipr.orgwikipedia.org The mechanism involves the formation of a π-allyl-palladium(II) complex, which is then intercepted by a nucleophilic scavenger. acsgcipr.org This process is highly efficient and orthogonal to many other protecting groups, such as the Boc group, which remains intact.
Table 2: Common Reagents for Allyl Ester Cleavage
| Catalyst System | Scavenger | Key Features |
|---|---|---|
| Pd(PPh₃)₄ | Morpholine, Dimedone | Standard, mild conditions for deallylation. acsgcipr.org |
| Pd₂ (dba)₃ / Ligand | Various Nucleophiles | Allows for tuning of reactivity with different phosphine (B1218219) ligands. |
Once the allyl groups are cleaved, the resulting molecule, Boc-L-glutamic acid, possesses two free carboxylic acid groups (at the α and γ positions), which can undergo a range of classical transformations.
Formation of Amides and Anhydrides
The free carboxylic acid groups can be readily converted into amides, which are fundamental linkages in peptides and many pharmaceuticals. libretexts.org This transformation typically requires activation of the carboxylic acid, for example, by converting it to a more reactive species like an acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine. chemguide.co.uk Alternatively, peptide coupling agents (e.g., DCC, HATU) can be used to directly form the amide bond by reacting the carboxylic acid with an amine. libretexts.org
Given the presence of two carboxylic acids in glutamic acid, selective mono-amidation at either the α or γ position can be challenging, but it is often achievable by controlling stoichiometry or by exploiting subtle differences in reactivity. Alternatively, reaction with two equivalents of an amine can produce the corresponding diamide. Furthermore, intramolecular dehydration of Boc-L-glutamic acid can yield a cyclic anhydride (B1165640), a reactive intermediate in its own right. google.com
Interconversion with other Ester Forms
Following deallylation, the free carboxylic acids can be converted back into different types of esters, a process known as re-esterification or transesterification. masterorganicchemistry.com This is valuable for modifying the properties of the molecule or for introducing a different protecting group. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol, or benzyl (B1604629) alcohol) under acidic catalysis. libretexts.org
This allows for the exchange of the highly functionalizable allyl esters for more conventional or stable esters, such as methyl or ethyl esters, depending on the subsequent steps planned in a synthetic route. The reaction is an equilibrium process, and the use of a large excess of the alcohol can drive it to completion. libretexts.org This interconversion highlights the strategic utility of the allyl group as a temporary, reactive handle that can be replaced with a more stable group after other desired transformations have been performed.
Reactivity of the Free α-Amino Group (Post-Boc Cleavage)
The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of conditions, yet it can be readily and selectively removed under acidic conditions. nih.govorganic-chemistry.org This selective cleavage exposes the α-amino group, transforming it into a nucleophilic center ready for further functionalization, while the allyl ester protecting groups on the carboxylic acid moieties remain intact. nih.gov
The standard method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or using hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. peptide.combachem.com The reaction proceeds via the formation of a transient tert-butyl cation, which is typically scavenged to prevent side reactions. organic-chemistry.org This process efficiently yields the corresponding primary amine as a salt (e.g., trifluoroacetate (B77799) or hydrochloride), which can be neutralized in a subsequent step or used directly in certain coupling reactions.
The orthogonality of the Boc and allyl protecting groups is crucial; the acid-labile nature of the Boc group contrasts with the palladium-catalyzed removal required for the allyl esters. nih.govnih.gov This allows for the α-amino group to be deprotected and reacted without disturbing the ester functionalities, a strategy that is fundamental to its use in multi-step syntheses.
Amidation and Peptide Coupling Reactions with other Amino Acids
Once the α-amino group of the glutamic acid diallyl ester is deprotected, it serves as a potent nucleophile for the formation of amide bonds, a cornerstone of peptide synthesis. This reactivity allows for its incorporation into a growing peptide chain. The process typically involves the coupling of the free amine with an N-protected amino acid whose carboxylic acid has been activated.
The activation of the incoming amino acid is generally achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, thereby facilitating the nucleophilic attack by the amino group of the glutamic acid diallyl ester. bachem.comamericanpeptidesociety.orgyoutube.com These reactions are typically performed in aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and often include a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling. peptide.com
A wide array of coupling reagents is available, each with its own profile of reactivity and potential for side reactions like racemization. The choice of reagent can be critical for achieving high yields and purity, especially when dealing with sterically hindered amino acids or sensitive substrates. bachem.com
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Common Additives | Key Features & Applications |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used and cost-effective. DIC is preferred in solid-phase synthesis as its urea (B33335) byproduct is soluble. EDC is water-soluble, simplifying workup. Additives like HOBt are used to suppress racemization. bachem.comamericanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | --- | Highly efficient and fast-acting. PyAOP is particularly effective for coupling N-methyl amino acids. BOP is highly effective but produces the carcinogenic byproduct HMPA. bachem.comnih.govpeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, TSTU | --- | Very popular in solid-phase peptide synthesis due to high coupling efficiency and low racemization rates when used with bases like DIPEA. HATU is known for its high reactivity, especially for difficult couplings. TSTU is useful for couplings in aqueous solutions. peptide.compeptide.com |
While direct experimental data for peptide couplings starting specifically from L-glutamic acid diallyl ester amine is not extensively detailed in the cited literature, the principles are well-established. For instance, in the synthesis of macrocyclic peptides, an orthogonally protected glutamic acid derivative was used where, after deprotection, the free amine was coupled using standard solid-phase peptide synthesis (SPPS) conditions, employing coupling reagents like PyBOP with additives such as HOBt and the base DIEA. nih.gov This serves as a strong analogue for the expected reactivity of deprotected this compound.
Functionalization through Bioconjugation Techniques
The exposed α-amino group following Boc deprotection is not only a precursor for peptide bond formation but also a versatile chemical handle for a wide range of bioconjugation reactions. Bioconjugation involves the covalent linking of molecules to create novel constructs with combined properties, such as attaching a therapeutic agent to a targeting peptide or incorporating a fluorescent label for imaging. Commercial suppliers highlight the utility of glutamic acid derivatives in such applications. creative-peptides.comdoi.org
The primary amine can be functionalized in numerous ways to introduce new chemical moieties. These modifications can be used to alter the molecule's physical properties, attach it to surfaces, or incorporate it into larger, more complex biomolecular structures. doi.org
One significant application is in the synthesis of modified nucleic acids, such as Peptide Nucleic Acids (PNAs). PNA monomers often feature a backbone derived from amino acids, and the α-amino group is a key point for building the repeating unit of the PNA chain. youtube.com
Furthermore, the amine can be converted into other functional groups to enable different conjugation chemistries. For example, it can be reacted to introduce a bio-orthogonal handle, such as an azide (B81097) or an alkyne, for click chemistry reactions. In a related study, a genetically encoded glutamic acid benzyl ester was enzymatically converted into a different functional group on the protein surface, which was then used for further versatile modifications. nih.gov This highlights the potential of the amino group of glutamic acid derivatives as a starting point for diverse chemical transformations.
Table 2: Potential Bioconjugation Strategies for the Free α-Amino Group
| Reaction Type | Reagent/Partner | Resulting Linkage/Group | Application |
|---|---|---|---|
| Acylation/Amidation | Activated Esters (e.g., NHS esters), Carboxylic Acids + Coupling Reagents | Amide Bond | Attachment of labels (biotin, fluorophores), drugs, or polymers (e.g., PEGylation). |
| Reductive Amination | Aldehydes or Ketones, followed by a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Conjugation to carbohydrate molecules or other aldehyde-containing compounds. researchgate.net |
| Isothiocyanate Coupling | Isothiocyanates (e.g., FITC) | Thiourea | Labeling with fluorescent dyes for detection and imaging. |
| Introduction of Bio-orthogonal Handles | Azide- or Alkyne-containing acylating agents | Amide-linked Azide or Alkyne | Prepares the molecule for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). |
| PNA Monomer Synthesis | Acylation with a nucleobase-containing acetic acid derivative | Amide Bond | Formation of the backbone for Peptide Nucleic Acid oligomers. youtube.com |
These strategies underscore the versatility of the free α-amino group of glutamic acid diallyl ester as a pivotal functional group for creating advanced and functional biomolecules.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Chiral Building Block for Enantioselective Synthesis
The inherent chirality of Boc-L-glutamic acid diallyl ester, derived from the natural amino acid L-glutamic acid, makes it an excellent starting material for the synthesis of enantiomerically pure compounds. The defined stereochemistry at the α-carbon serves as a crucial control element in asymmetric reactions, allowing for the predictable formation of new stereocenters.
Synthesis of Stereochemically Defined Compounds
This compound is a valuable precursor for synthesizing stereochemically defined non-natural amino acids and peptide-based macrocycles. The two allyl ester functionalities can be selectively or simultaneously modified, providing a platform for introducing diverse chemical moieties with high stereocontrol.
One notable application involves the synthesis of macrocyclic peptide mimetics. In a study focused on developing high-affinity ligands for the polo-like kinase 1 polo-box domain (Plk1 PBD), a related mono-allyl ester of Boc-L-glutamic acid was utilized as a key ring-forming residue. nih.gov The synthesis involved the stereocontrolled alkylation of the globally protected glutamic acid derivative. The dianion, formed by treatment with a strong base, was alkylated with a high degree of stereocontrol, which was induced by the chair conformation of the intermediate lithium enolate. nih.gov This process led to a diastereomerically pure product. nih.gov This example underscores the potential of allyl-protected glutamic acid derivatives in creating complex, stereochemically defined macrocycles.
The general strategy for such syntheses often involves the following key steps:
Stereoselective Alkylation: Formation of an enolate at the α-position, followed by reaction with an electrophile. The bulky Boc protecting group and the existing stereocenter direct the incoming group to a specific face of the molecule.
Ring-Closing Metathesis (RCM): The allyl groups can participate in RCM reactions to form macrocycles, a common strategy for creating constrained peptides. nih.gov
The synthesis of stereochemically defined compounds is critical in drug discovery, as different stereoisomers of a molecule can have vastly different biological activities. The use of chiral building blocks like this compound simplifies the synthesis of these complex molecules by providing a pre-existing stereocenter.
Influence of the L-Glutamic Acid Stereocenter on Reaction Outcomes
The (S)-configuration of the α-carbon in this compound plays a pivotal role in directing the stereochemical outcome of subsequent reactions. This influence is particularly evident in reactions that create new stereocenters, such as alkylations and additions to the carbon skeleton.
In the synthesis of a key ring-forming residue for macrocyclic peptide mimetics, the stereocenter of a mono-allyl glutamic acid derivative directed the alkylation at the α-position to yield a diastereomerically pure product. nih.gov The existing stereocenter, in conjunction with the protecting groups, creates a chiral environment that favors the approach of reagents from one direction over the other. This stereochemical induction is a powerful tool for controlling the three-dimensional structure of the final product.
The stereospecific hydroxylation of pyroglutamic acid derivatives, which can be formed from glutamic acid, further illustrates this principle. The hydroxylation of the lithium enolate of benzyl (B1604629) N-Boc-pyroglutamate occurs stereospecifically on the face opposite to the benzyloxycarbonyl group due to steric hindrance, resulting in the formation of a single diastereoisomer. beilstein-journals.org This highlights how the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.
The influence of the L-glutamic acid stereocenter is a key factor in its utility as a chiral building block, enabling the synthesis of complex molecules with a high degree of stereochemical purity.
Precursor for Complex Molecular Architectures
The presence of multiple reactive sites in this compound makes it an ideal starting point for the construction of complex and diverse molecular architectures, including constrained peptide mimetics, multivalent scaffolds, and heterocyclic systems.
Design and Synthesis of Constrained Peptide Mimetics and Amino Acid Analogues
This compound is a valuable tool for the design and synthesis of constrained peptide mimetics and novel amino acid analogues. The allyl groups can be functionalized or used in cyclization reactions to create rigid structures that mimic the secondary structures of peptides, such as β-turns and α-helices.
A significant application is in the synthesis of macrocyclic peptides via ring-closing metathesis (RCM). The two allyl groups of this compound can be strategically incorporated into a peptide sequence and then reacted to form a cyclic structure. This approach was demonstrated in the construction of a bicyclic decapeptide library where glutamate (B1630785) allyl esters were used for a ruthenium-catalyzed alkene RCM reaction. nih.gov
The synthesis of a macrocyclic peptide mimetic targeting the Plk1 PBD provides a detailed example of the utility of a related mono-allyl glutamic acid derivative. nih.gov In this work, the allyl group was used in an on-resin peptide cyclization to create a macrocycle with enhanced binding affinity. nih.gov The conformational constraint imposed by the macrocyclization was crucial for the proper orientation of key binding residues. nih.gov
The general workflow for synthesizing such constrained peptides often involves:
Solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor containing the allyl-functionalized glutamic acid residue.
On-resin or solution-phase RCM to form the macrocycle.
Deprotection and purification of the final constrained peptide.
This strategy allows for the creation of peptide mimetics with improved stability, bioavailability, and target selectivity compared to their linear counterparts.
Scaffold for Multi-Valency and Branching in Molecular Design
The diallyl ester functionality of this compound provides a versatile platform for creating multivalent and branched molecular scaffolds. Each allyl group can be independently or simultaneously functionalized, allowing for the attachment of multiple copies of a bioactive molecule or for the construction of dendritic structures.
While direct examples using this compound are not prevalent in the searched literature, the synthesis of branched poly(L-glutamic acid) demonstrates the utility of glutamic acid as a branching point. In these structures, multiple poly(L-glutamic acid) chains are centered on a core molecule. nih.gov This concept can be extended to this compound, where the two allyl groups can serve as attachment points for different molecular entities, leading to the creation of Y-shaped or other branched structures.
The potential applications of such scaffolds are numerous and include:
Multivalent Ligands: Attaching multiple copies of a ligand to a central scaffold can lead to a significant increase in binding affinity and avidity.
Drug Delivery Systems: The branched structure can be used to carry multiple drug molecules or a combination of a drug and a targeting moiety.
Combinatorial Chemistry: The two distinct functional handles allow for the rapid generation of a library of compounds with diverse functionalities.
The ability to create well-defined branched structures from a single chiral building block is a significant advantage in rational drug design and materials science.
Construction of Heterocyclic Systems
This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are common motifs in pharmaceuticals and natural products. The glutamic acid backbone can be manipulated to form five- and six-membered rings, and the allyl groups can participate in cyclization reactions.
One of the most common heterocyclic systems derived from glutamic acid is pyroglutamic acid , a five-membered lactam. The formation of pyroglutamate (B8496135) can sometimes be an unintended side reaction during peptide synthesis. nih.gov However, it can also be a deliberate synthetic strategy to create conformationally constrained analogues of glutamic acid. The synthesis of pyroglutamic acid derivatives can be achieved through the cyclization of glutamic acid or its esters. google.com
Furthermore, glutamic acid derivatives can be used to synthesize other heterocyclic structures. For instance, a solid-phase method for the synthesis of glutamic acid derivatives based on the chemoselective ring opening of N-Boc pyroglutamic acid has been described. doi.org This method allows for the preparation of a large number of amides and esters of glutamic acid, which can then be used as precursors for other heterocyclic systems. doi.org
The synthesis of novel functionalized fused-ring β-amino lactones and lactams with multiple chiral centers has been achieved from strained bicyclic β-amino acids via ring-rearrangement metathesis, a process in which allyl esters can be employed. nih.gov This demonstrates the potential of using the allyl groups of this compound in metathesis reactions to construct complex heterocyclic frameworks.
The versatility of this compound as a starting material for various heterocyclic systems makes it a valuable tool in synthetic organic and medicinal chemistry.
Role in Unnatural Amino Acid Synthesis and Modification
The synthesis of unnatural amino acids is a burgeoning field in medicinal chemistry, as these novel building blocks can be incorporated into peptides and other molecules to enhance their stability, confer unique biological activities, or serve as probes to study biological processes. This compound is a valuable precursor for the synthesis of modified glutamic acid derivatives and other unnatural amino acids due to the orthogonal nature of its protecting groups.
A notable application of a similarly protected glutamic acid derivative is in the synthesis of a novel, conformationally constrained amino acid designed to mimic a post-translationally modified residue in a peptide. In a study aimed at developing high-affinity ligands for the polo-like kinase 1 (Plk1) polo-box domain (PBD), a critical target in cancer therapy, researchers synthesized a unique glutamic acid analog. rsc.org The synthesis began with a commercially available N-Boc-L-glutamic acid α-tert-butyl ester, which was then esterified with allyl alcohol to protect the γ-carboxylic acid. rsc.org This protected glutamic acid derivative then underwent stereoselective alkylation at the α-carbon, introducing a long alkyl-phenyl chain. rsc.org This modification was crucial for creating a residue that could access a cryptic binding pocket on the target protein. rsc.org
The resulting unnatural amino acid, with its strategically placed functional groups, was then incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). rsc.org The Boc protecting group could be selectively removed to allow for peptide bond formation, while the allyl ester on the side chain remained intact for later manipulation. This demonstrates the utility of the Boc and allyl protecting group combination in the stepwise construction of complex, non-natural amino acid-containing peptides.
The ability to introduce specific modifications at defined positions on the glutamic acid scaffold, facilitated by the orthogonal protection offered by Boc and allyl groups, is a key advantage. This allows for the creation of a diverse array of unnatural amino acids with tailored properties for various research applications, from drug discovery to protein engineering.
Development of Linkers and Scaffolds for Chemical Biology Probes
The development of molecular tools to probe and manipulate biological systems is a central goal of chemical biology. This compound and its derivatives serve as valuable components in the construction of linkers and scaffolds for creating such probes. The orthogonal protecting groups allow for the sequential attachment of different molecular entities, such as fluorescent dyes, affinity tags, or other bioactive molecules.
One of the most powerful applications of this chemistry is in the synthesis of macrocyclic peptides. Macrocyclization can enhance the conformational stability, binding affinity, and proteolytic resistance of peptides, making them more effective as therapeutic agents or research tools. sigmaaldrich.com A derivative of Boc-L-glutamic acid with an allyl-protected side chain has been instrumental in the on-resin synthesis of macrocyclic peptide inhibitors of the Plk1 PBD. rsc.org
In this approach, the modified glutamic acid analog, incorporated into a linear peptide chain on a solid support, serves as a key ring-forming residue. The allyl ester on the glutamic acid side chain and an allyloxycarbonyl (Alloc) protecting group on another amino acid in the peptide sequence can be simultaneously and orthogonally removed using a palladium catalyst. rsc.org This selective deprotection reveals a carboxylic acid and an amine, which can then be coupled to form a macrocyclic ring directly on the solid support. rsc.org This strategy offers a streamlined and efficient method for producing complex, constrained peptides.
The versatility of the glutamic acid scaffold also allows for the development of traceless linkers. In a different study, a glutamic acid derivative with an allylic ester on its side chain was used to create a linker for attaching a solubilizing tag to a hydrophobic peptide during chemical protein synthesis. nih.gov This temporary modification improved the handling and purification of the peptide. The allyl-based linker could then be cleanly removed under mild, palladium-catalyzed conditions, leaving behind the native glutamic acid residue in the final protein. nih.gov This "helping hand" approach demonstrates the utility of glutamic acid-based linkers in overcoming synthetic challenges in protein chemistry.
The ability to construct such sophisticated molecular architectures highlights the importance of this compound and related compounds as foundational building blocks in the design and synthesis of advanced tools for chemical biology research.
Role in Polymer and Material Science Research
Monomer in Polymerization Reactions
As a monomer, Boc-L-glutamic acid diallyl ester can be incorporated into polymer chains through various mechanisms, primarily involving its diallyl functionality. The presence of the Boc-protected amino acid side chain imparts unique characteristics to the resulting polymer, which can be further modified after deprotection.
The two allyl groups of this compound are susceptible to radical polymerization. The outcome of this polymerization is highly dependent on reaction conditions. Generally, the polymerization of diallyl monomers can proceed through two main pathways:
Cyclopolymerization: Under dilute conditions, radical polymerization can proceed via an alternating intramolecular and intermolecular propagation mechanism, known as cyclopolymerization. This process leads to the formation of linear polymer chains containing cyclic repeating units (e.g., five- or six-membered rings) along the backbone. This avoids the extensive crosslinking that would otherwise lead to an insoluble network.
Crosslinking: At higher monomer concentrations, intermolecular reactions become more prevalent, leading to the formation of a three-dimensional, crosslinked polymer network. Each monomer unit can potentially connect to four different polymer chains, resulting in a densely crosslinked and insoluble material.
The choice between these pathways allows for the synthesis of either soluble, functional linear polymers or robust, crosslinked materials from the same monomer.
This compound can be copolymerized with a wide range of other vinyl or acrylic monomers to create polymers with finely tuned properties. By incorporating this monomer into a polymer chain, researchers can introduce:
Pendant Functional Groups: The protected glutamic acid side chain. After polymerization, the Boc group can be removed under acidic conditions to expose the free amine, while the allyl esters can be cleaved to reveal carboxylic acid groups. These functional groups can be used for further modification, such as grafting other molecules or changing the polymer's solubility and charge.
Reactive Sites: The unreacted allyl groups along the polymer backbone (if polymerization is controlled to prevent crosslinking) serve as handles for post-polymerization modification, for instance, via thiol-ene click chemistry.
For example, copolymerizing this monomer with monomers like N-isopropylacrylamide could yield temperature-responsive polymers with latent amino acid functionality. Similarly, copolymerization with sebacic acid and xylitol (B92547) has been used to create flexible and biodegradable poly(xylitol glutamate (B1630785) sebacate) (PXGS) bioelastomers. mdpi.com The inclusion of the glutamic acid derivative was found to improve the elongation at break and increase the hydrophilicity and degradation rate of the resulting material. mdpi.com
| Polymer System | Monomers | Key Findings |
| Poly(xylitol glutamate sebacate) (PXGS) | Xylitol, Sebacic Acid, Boc-L-glutamic acid | Introduction of glutamic acid increased flexibility, hydrophilicity, and in vitro degradation rate. mdpi.com |
| Poly(L-glutamic acid-co-L-aspartic acid) | γ-benzyl-L-glutamate NCA, β-benzyl-L-aspartate NCA | Copolymers with varying compositions were synthesized by removing benzyl (B1604629) protecting groups after ring-opening polymerization. researchgate.net |
While the diallyl ester itself does not undergo ring-opening polymerization (ROP), it serves as a precursor for a monomer that does. The most common method for synthesizing high molecular weight polypeptides is the ROP of α-amino acid N-carboxyanhydrides (NCAs). mdpi.com
The process involves two key steps:
NCA Synthesis: The this compound is first converted into the corresponding N-carboxyanhydride, γ-diallyl-L-glutamate NCA. This involves deprotection of the Boc group and subsequent reaction with a phosgene (B1210022) equivalent (e.g., triphosgene) to form the heterocyclic NCA ring.
Ring-Opening Polymerization: The resulting NCA monomer is then polymerized using an initiator (like an amine or an organometallic catalyst). The ring opens and polymerizes to form poly(γ-diallyl-L-glutamate).
This method provides excellent control over the polymer's molecular weight and results in materials with low polydispersity. mdpi.com The resulting polypeptide contains pendant allyl ester groups, which can be used for subsequent crosslinking or functionalization. This approach has been used to create high-molecular-weight, poly(L-glutamic acid)-based brush polymers for potential use in drug delivery. rsc.org
Crosslinking Agent in Polymeric Networks
The presence of two reactive allyl groups makes this compound an effective crosslinking agent. When added to a polymer formulation, it can form covalent bonds between different polymer chains, creating a stable, three-dimensional network.
This crosslinking capability is particularly valuable in the formation of polymeric gels and hydrogels. Hydrogels are water-swollen polymer networks with applications in tissue engineering, drug delivery, and diagnostics. The diallyl ester can be used as a crosslinker in several ways:
In-situ Crosslinking: It can be mixed with a linear polymer containing complementary reactive groups (e.g., thiols) and crosslinked via mechanisms like thiol-ene chemistry upon exposure to UV light or a radical initiator.
Copolymerization/Crosslinking: It can be copolymerized with other monomers where its concentration is high enough to ensure the formation of a network structure rather than linear chains.
The resulting hydrogels benefit from the inherent properties of glutamic acid, such as biocompatibility and pH-responsiveness. For instance, zwitterionic polypeptide hydrogels with alternating sequences of glutamic acid and lysine (B10760008) have been developed that show exceptional resistance to protein adsorption and foreign body response, making them promising for implantable devices. nih.gov
The ability to form crosslinked networks is fundamental to the engineering of robust polymeric biomaterials. By using this compound as a crosslinker or a crosslinkable monomer, materials with specific mechanical properties and degradation profiles can be designed. For example, in the synthesis of poly(xylitol glutamate sebacate) elastomers, the monomers are first reacted to form a prepolymer, which is then cured at high temperature in a vacuum to induce crosslinking, resulting in a flexible elastomer plaque. mdpi.com The degree of crosslinking, which can be controlled by the monomer ratios, directly influences the material's tensile strength and flexibility. mdpi.com This approach allows for the creation of biodegradable and functional biomaterials suitable for tissue engineering scaffolds and other medical applications.
Design of Functional Polymeric Materials
The synthesis of functional polymers is a cornerstone of modern materials science, enabling the development of materials with specific chemical, physical, and biological properties. Amino acids, as naturally occurring and biocompatible building blocks, are increasingly utilized for creating these advanced polymers pku.edu.cn. This compound, in particular, serves as a valuable precursor for polymers with pendant allyl groups, which can be readily synthesized through methods like the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) nih.govtandfonline.com. The resulting poly(γ-allyl-L-glutamate), after deprotection of the Boc group, combines the beneficial properties of a polypeptide backbone with the chemical reactivity of allyl side chains.
Development of Biodegradable Polymer Systems
The demand for biodegradable polymers to address environmental concerns and for biomedical applications has grown significantly. Polymers derived from amino acids are particularly attractive due to their inherent biodegradability, breaking down into naturally occurring and metabolizable products nih.gov. Poly(L-glutamic acid) (PGA) and its derivatives are well-recognized as biocompatible and biodegradable materials, often degraded in vivo by enzymes like cathepsin B rsc.orgnih.gov.
By using this compound as a monomer, it is possible to synthesize poly(allyl-L-glutamate), a biodegradable polymer platform. The polyester (B1180765) and polyamide bonds within the polymer backbone are susceptible to hydrolysis, contributing to its degradation researchgate.netmdpi.com. The degradation products, glutamic acid and allyl alcohol, are generally considered to have low toxicity. The presence of the allyl groups offers the potential to tune the degradation rate and other physical properties of the resulting polymer systems by controlling the cross-linking density or through further chemical modifications. This makes polymers derived from this compound promising candidates for applications such as controlled drug delivery systems and temporary implantable medical devices nih.govresearchgate.net.
Polymer Scaffolds for Cell Culture and Tissue Engineering Research
In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell adhesion, proliferation, and differentiation to regenerate damaged tissues. The ideal scaffold material should be biocompatible, biodegradable, and possess appropriate mechanical properties and surface chemistry to promote cell-material interactions researchgate.net.
Poly(glutamic acid)-based materials are extensively investigated for these applications due to their excellent biological properties wikipedia.orgresearchgate.net. Scaffolds fabricated from polymers derived from this compound offer several advantages. The polypeptide backbone provides a biocompatible and biodegradable framework wikipedia.org. The pendant allyl groups serve as reactive handles for further functionalization. For instance, these groups can be used to attach bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences), which can significantly enhance cell attachment and tissue formation wikipedia.org. Furthermore, the allyl groups can be utilized for cross-linking, allowing for the fabrication of hydrogels with tunable mechanical properties and swelling behavior, which are critical for mimicking the native extracellular matrix of various tissues nih.gov. This ability to tailor both the biochemical and physical properties of the scaffold makes poly(allyl-L-glutamate) a highly versatile platform for a wide range of tissue engineering applications, from bone regeneration to soft tissue repair wikipedia.orgresearchgate.net.
Preparation of Functionalized Surfaces and Coatings
The modification of material surfaces is crucial for controlling their interaction with the surrounding environment, particularly in biomedical devices and biosensors. Functional polymer coatings can impart desired properties such as biocompatibility, anti-fouling behavior, or specific ligand binding.
Polymers synthesized from this compound are excellent candidates for creating functionalized surfaces and coatings. The pendant allyl groups distributed along the polymer chain provide a high density of reactive sites for subsequent chemical modification. A powerful and widely used method for this purpose is the thiol-ene "click" reaction rsc.orgnih.gov. This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light), and is tolerant of a wide range of functional groups nih.govwiley-vch.de.
By applying a coating of poly(allyl-L-glutamate) to a surface, one can then use the thiol-ene reaction to covalently attach a variety of thiol-containing molecules. This allows for the creation of surfaces with tailored functionalities. For example, grafting poly(ethylene glycol) (PEG)-thiol can create highly anti-fouling surfaces that resist protein adsorption and cell adhesion nih.gov. Conversely, attaching specific antibodies or enzymes can lead to biosensor surfaces with high specificity and activity. This versatility in surface functionalization makes these polymers valuable for applications ranging from medical implant coatings to microfluidic devices and diagnostic arrays rsc.orgwiley-vch.de.
Post-Polymerization Modification Strategies Utilizing Residual Allyl or Deprotected Groups
A key advantage of using this compound is the potential for extensive post-polymerization modification. After the initial polymerization, two types of reactive groups are available for further chemical transformations: the allyl ester side chains and, after a deprotection step, the primary amine groups of the polypeptide backbone.
The pendant allyl groups are particularly versatile and can be modified through a variety of chemical reactions. The most prominent of these is the radical-mediated thiol-ene reaction, a form of click chemistry nih.govwiley-vch.de. This reaction allows for the efficient and orthogonal conjugation of a wide array of thiol-containing molecules to the polymer backbone under mild conditions pku.edu.cnrsc.org. This strategy has been used to attach various functional moieties, including:
Hydrophilic polymers like PEG to improve solubility and create "stealth" coatings for drug delivery nanoparticles.
Biologically active molecules such as peptides, carbohydrates, or small molecule drugs to create targeted therapeutic agents or bioactive scaffolds rsc.orgnih.gov.
Cross-linking agents containing multiple thiol groups to form hydrogels with tunable properties nih.gov.
The table below summarizes examples of thiol-ene modifications on allyl-functionalized polymers.
| Polymer Backbone | Thiol Compound | Functionalization Purpose | Reference |
| Poly(allyl methacrylate) | 3-mercaptopropionic acid | pH-responsive membrane | rsc.org |
| Poly(allyl 2-ylidene-acetate) | Various thiols | Surface property modification | rsc.org |
| Poly(γ-glutamic acid) allyl ester | Various thiols | Creation of functional materials | researchgate.net |
Following the modification of the allyl groups, or as an alternative strategy, the Boc protecting group on the polypeptide's amine terminus (and potentially on side chains if lysine were copolymerized) can be removed. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA), to expose the primary amine groups nih.gov. These newly freed amine groups can then be used for further conjugation reactions, such as amidation with carboxylic acids or acylation, providing another layer of functionalization possibilities. This dual reactivity makes polymers derived from this compound exceptionally versatile for creating complex and multifunctional materials.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-L-glutamic acid diallyl ester, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecule's atomic connectivity and stereochemistry.
Proton (¹H) NMR for Structural Confirmation and Purity Assessment
Proton NMR (¹H NMR) is the first-line analytical technique for confirming the identity of this compound. The spectrum provides distinct signals for each unique proton environment in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal are used to piece together the molecular structure.
Key expected signals in the ¹H NMR spectrum are used to confirm the presence of the N-Boc protecting group, the L-glutamic acid backbone, and the two allyl ester groups. The large singlet for the nine protons of the tert-butyl group is a hallmark of the Boc-protecting group. The protons of the glutamic acid backbone typically appear as multiplets in the region of 2.0-4.5 ppm. The successful diallyl esterification is confirmed by the appearance of characteristic signals for the vinylic protons (typically 5.8-6.0 ppm and 5.2-5.4 ppm) and the allylic methylene (B1212753) protons (~4.6 ppm). The integration of these signals relative to the backbone protons confirms that both carboxylic acid groups have been esterified. Purity can be assessed by the absence of signals corresponding to starting materials (e.g., Boc-L-glutamic acid) or reaction byproducts.
Expected ¹H NMR Data for this compound
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (Amide) | ~5.25 | d | 1H |
| CH (α-proton) | ~4.45 | m | 1H |
| CH₂ (γ-protons) | ~2.55 | t | 2H |
| CH₂ (β-protons) | ~2.25 | m | 2H |
| C(CH₃)₃ (Boc) | ~1.38 | s | 9H |
| O-CH₂ (Allyl, α & γ) | ~4.60 | d | 4H |
| CH=CH₂ (Allyl, α & γ) | 5.85-5.95 | m | 2H |
| CH=CH₂ (Allyl, α & γ) | 5.20-5.35 | m | 4H |
Note: Expected values are based on typical shifts for N-Boc protected amino acids and allyl esters in a solvent like CDCl₃. Actual values may vary. researchgate.net
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
While ¹H NMR reveals the proton framework, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing definitive evidence for the total number of carbons and their chemical environment (e.g., carbonyl, alkyl, alkenyl).
For this compound, characteristic signals confirm the presence of the two ester carbonyls, the carbamate (B1207046) carbonyl, the quaternary carbon and methyl carbons of the Boc group, the carbons of the glutamic acid backbone, and the carbons of the two allyl groups. The presence of two distinct ester carbonyl signals and two sets of signals for the allyl groups would confirm the diallyl ester structure.
Expected ¹³C NMR Data for this compound
| Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester, α & γ) | ~172-173 |
| C=O (Boc) | ~155 |
| CH=CH₂ (Allyl) | ~132 |
| CH=CH₂ (Allyl) | ~118 |
| C(CH₃)₃ (Boc) | ~80 |
| O-CH₂ (Allyl) | ~66 |
| CH (α-carbon) | ~53 |
| CH₂ (γ-carbon) | ~30 |
| C(CH₃)₃ (Boc) | ~28 |
| CH₂ (β-carbon) | ~27 |
Note: Expected values are based on typical shifts for N-Boc protected amino acids and related esters.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals and confirm the precise connectivity, two-dimensional (2D) NMR techniques are utilized.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the molecule. It would show correlations between the α-proton and the β-protons of the glutamic acid backbone, and between the β- and γ-protons. It would also confirm the coupling between the protons within each allyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which are typically assigned first.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons (like carbonyls and the Boc C(CH₃)₃). For instance, HMBC would show a correlation from the allylic methylene protons to the ester carbonyl carbon, and from the α-proton to both the α- and γ-carbonyl carbons, confirming the ester linkages.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion can be observed, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
For this compound (C₁₈H₂₉NO₆, Molecular Weight: 355.43 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion at m/z 356.4 (for [M+H]⁺) or m/z 378.4 (for [M+Na]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) provides further structural proof by analyzing the fragmentation of the parent ion. Characteristic fragmentation patterns for N-Boc protected amino acid esters include the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the parent ion. nih.gov Cleavage of the ester groups is also expected. libretexts.org
Expected ESI-MS Fragmentation Data for this compound
| m/z (Daltons) | Identity | Fragmentation Pathway |
|---|---|---|
| 378.4 | [M+Na]⁺ | Sodium Adduct of Parent Molecule |
| 356.4 | [M+H]⁺ | Protonated Parent Molecule |
| 300.3 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 256.3 | [M+H - Boc]⁺ | Loss of Boc group |
Note: Fragmentation is complex and other fragments involving loss of allyl groups or CO₂ are also possible.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are characteristic of the bonds present.
The IR spectrum of this compound would display several key absorption bands that confirm its structure. The presence of the N-H bond in the carbamate is typically seen as a sharp peak around 3360 cm⁻¹. The most prominent features are the strong carbonyl (C=O) stretching bands. spectroscopyonline.com One would expect to see a strong absorption for the carbamate carbonyl and another strong, slightly different absorption for the two ester carbonyls. The presence of the allyl groups is confirmed by C=C stretching and =C-H bending absorptions.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3360 | N-H (Amide) | Stretching |
| ~2850-2980 | C-H (Alkyl) | Stretching |
| ~1730-1740 | C=O (Ester) | Stretching |
| ~1710 | C=O (Boc carbamate) | Stretching |
| ~1645 | C=C (Alkenyl) | Stretching |
| ~1170-1190 | C-O (Ester & Carbamate) | Stretching |
Note: Values are typical and can vary based on the sample preparation method. researchgate.net
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation of the final product from any unreacted starting materials or byproducts, and for the quantitative assessment of its purity. thermofisher.comchemimpex.com
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. A C18 stationary phase column is typically used with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector (as the carbamate and ester carbonyls have some UV absorbance) or an evaporative light scattering detector (ELSD). Chiral HPLC can also be employed to confirm the enantiomeric purity of the L-glutamic acid backbone. chemimpex.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, its application to amino acids and their protected derivatives, including this compound, is not straightforward. Due to their polarity, low volatility, and thermal lability, these compounds require chemical derivatization prior to analysis. sigmaaldrich.comnih.gov
The derivatization process aims to convert the polar functional groups (carboxylic acid and the N-H of the Boc-carbamate) into more volatile and thermally stable moieties. sigmaaldrich.com A common two-step procedure involves esterification followed by acylation. nih.gov For instance, the carboxylic acid group can be esterified (e.g., to a methyl or ethyl ester), and the amino group can be acylated. However, for Boc-protected amino acids, the derivatization conditions must be chosen carefully to avoid cleavage of the acid-labile Boc group. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another popular method that can derivatize both hydroxyl and amine functionalities. sigmaaldrich.com
A significant challenge in the GC-MS analysis of glutamic acid derivatives is their tendency to undergo intramolecular cyclization to form pyroglutamic acid derivatives under thermal stress or certain derivatization conditions. nih.gov This potential transformation must be considered when interpreting the resulting chromatograms and mass spectra.
Once derivatized, the compound is separated on a GC column (e.g., a nonpolar or medium-polarity fused-silica capillary column) and detected by a mass spectrometer. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule, allowing for structural confirmation.
Table 2: General GC-MS Derivatization and Analysis Strategy for Amino Acids
| Step | Description |
|---|---|
| Derivatization | Two-step process: 1. Esterification (e.g., with 2M HCl in Methanol). 2. Acylation (e.g., with Pentafluoropropionic anhydride (B1165640) - PFPA). nih.govnih.gov |
| GC Column | Fused-silica capillary column with a nonpolar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |
| Injection Mode | Splitless injection for trace analysis. |
| Carrier Gas | Helium or Hydrogen. |
| Oven Program | Temperature gradient from a low initial temperature (e.g., 60-100 °C) to a high final temperature (e.g., 280-320 °C) to elute all derivatives. |
| MS Detection | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-650. |
Chiral Analysis Methods for Enantiomeric Purity
For a chiral molecule like this compound, confirming its enantiomeric purity is critical, as the presence of the D-enantiomer can have significant, often undesirable, effects in biological systems. Chiral chromatography, either by HPLC or GC, is the definitive method for determining enantiomeric excess (%ee). cat-online.com
Two primary strategies are used in chiral HPLC. cat-online.com The first involves direct separation on a Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives are particularly effective for resolving N-protected amino acids. sigmaaldrich.comsigmaaldrich.com For Boc-amino acids, reversed-phase mode on a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) can provide excellent separation of the L- and D-enantiomers. sigmaaldrich.com Another approach uses chiral crown ether-based columns, which have been successfully applied to separate the enantiomers of glutamic acid diethyl ester, a structurally related compound. google.com
The second strategy involves pre-column derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). researchgate.net For example, reacting the amino acid with a chiral reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey’s reagent) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (e.g., N-Boc-L-cysteine) creates diastereomeric adducts that are typically well-resolved by RP-HPLC and can be detected with high sensitivity by UV or fluorescence detectors. researchgate.net
Chiral GC is also a viable option. nih.gov This requires derivatization to make the analyte volatile, followed by separation on a GC column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives (e.g., Lipodex E). nih.gov
Table 3: Example of a Direct Chiral HPLC Method for Glutamic Acid Enantiomers
| Parameter | Condition |
|---|---|
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm sigmaaldrich.com |
| Mobile Phase | Water/Methanol/Formic Acid (30:70:0.02 v/v/v) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 25 °C sigmaaldrich.com |
| Detection | UV at 205 nm sigmaaldrich.com |
| Comment | This method is for underivatized glutamic acid but illustrates a typical setup for direct chiral separation on a glycopeptide CSP. Similar conditions could be adapted for this compound. |
Future Research Trajectories and Interdisciplinary Applications
Development of Novel and Sustainable Synthetic Pathways
The development of environmentally friendly and efficient methods for synthesizing Boc-L-glutamic acid diallyl ester is a key area of future research. Traditional synthesis methods often rely on harsh chemicals and produce significant waste. To address these challenges, researchers are exploring greener alternatives.
One promising approach involves the use of enzyme-catalyzed esterification. This method offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. Another area of investigation is the use of renewable solvents and reagents to minimize the environmental impact of the synthesis process.
Key Research Objectives:
Enzyme-Catalyzed Synthesis: Investigating the use of lipases and other enzymes to catalyze the esterification of Boc-L-glutamic acid with allyl alcohol.
Green Solvents: Exploring the use of ionic liquids and supercritical fluids as reaction media to replace volatile organic solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Exploration of Advanced Polymer Architectures and Responsive Materials
The presence of two allyl groups in this compound makes it an ideal monomer for the synthesis of advanced polymers. These polymers can be designed to have specific architectures and to respond to external stimuli, making them suitable for a variety of applications.
Future research will focus on creating polymers with complex structures, such as dendrimers, star polymers, and hyperbranched polymers. These architectures can impart unique properties, including high solubility, low viscosity, and a large number of functionalizable end groups. Additionally, the incorporation of stimuli-responsive moieties will enable the development of "smart" materials that can change their properties in response to changes in pH, temperature, or light.
Potential Applications of Advanced Polymers:
| Polymer Architecture | Potential Application |
| Dendrimers | Drug delivery, gene therapy |
| Star Polymers | Nanoreactors, coatings |
| Hyperbranched Polymers | Lubricants, additives |
| Stimuli-Responsive Polymers | Biosensors, controlled release systems |
Integration into Chemoenzymatic Synthetic Processes
Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, offers a powerful tool for the construction of complex molecules. This compound can serve as a versatile building block in these processes.
Future research in this area will focus on using enzymes to selectively modify the this compound molecule, followed by chemical reactions to build more complex structures. This approach can lead to the efficient synthesis of peptides, peptidomimetics, and other biologically active compounds.
Examples of Chemoenzymatic Strategies:
Enzymatic deprotection of the Boc group, followed by chemical peptide coupling.
Enzymatic modification of the allyl groups, followed by cross-linking to form hydrogels.
Enzyme-catalyzed polymerization to create biodegradable polymers.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are becoming increasingly important tools in chemical research. These methods can provide valuable insights into the properties and reactivity of molecules, guiding the design of new materials and processes.
For this compound, computational studies can be used to:
Predict the three-dimensional structure and conformational preferences of the molecule.
Simulate its interactions with other molecules, such as enzymes and receptors.
Model the polymerization process to understand the formation of different polymer architectures.
Design new derivatives with enhanced properties.
These computational approaches can accelerate the pace of research and reduce the need for costly and time-consuming experiments.
Applications in Supramolecular Assembly and Self-Organized Systems
Supramolecular assembly is the spontaneous organization of molecules into well-defined structures. This compound, with its ability to form hydrogen bonds and other non-covalent interactions, is an excellent candidate for use in supramolecular chemistry.
Future research will explore the self-assembly of this compound and its derivatives into a variety of nanostructures, such as nanofibers, nanotubes, and vesicles. These structures have potential applications in areas such as:
Tissue Engineering: Serving as scaffolds for cell growth and tissue regeneration.
Drug Delivery: Encapsulating drugs and releasing them in a controlled manner.
Nanosensors: Detecting specific molecules or changes in the environment.
The ability to control the self-assembly process by modifying the molecular structure or the environmental conditions will be a key focus of future investigations.
Q & A
Q. What are the optimal synthetic routes for Boc-L-glutamic acid benzyl ester (Boc-Glu-OBzl), and how are intermediates purified?
Boc-Glu-OBzl is synthesized via carbodiimide-mediated coupling of Boc-L-glutamic acid with benzyl alcohol, followed by selective esterification. Key steps include:
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1) for 2–4 hours to remove Boc groups .
- Purification : Column chromatography (ethyl acetate:hexane, 8:5) or preparative HPLC for wax-like intermediates .
- Characterization : Confirm purity via H-NMR (e.g., δ 7.35 ppm for benzyl protons) and HPLC (retention time >95% purity) .
Q. How do researchers validate the stereochemical integrity of Boc-L-glutamic acid esters during synthesis?
Q. What are the critical storage conditions for Boc-protected glutamic acid esters?
- Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis.
- Monitor stability via TLC (silica gel, UV detection) every 6 months .
Advanced Research Questions
Q. How do enzymatic hydrolysis rates vary between Boc-L-glutamic acid benzyl ester and its tert-butyl ester analogs?
Q. What strategies resolve contradictions in solubility data for Boc-Glu-OBzl across studies?
- Aqueous Solubility : Use shake-flask method with UV/Vis quantification (λ = 260 nm). Discrepancies arise from polymorphic forms; recrystallize from ethyl acetate/hexane to ensure consistency .
- LogP Determination : Employ octanol-water partitioning (HPLC-UV) to correlate with prodrug bioavailability .
Q. How can Boc-Glu-OBzl be integrated into peptide drug conjugates while minimizing side reactions?
- Coupling Chemistry : Use HATU/DIPEA in DMF for amide bond formation. Avoid excess benzyl ester activation to prevent diketopiperazine formation .
- Deprotection : Catalytic hydrogenation (10% Pd/C, H) removes benzyl groups without affecting Boc protection. Confirm via H-NMR loss of benzyl signals (~7.35 ppm) .
Q. What analytical methods differentiate Boc-L-glutamic acid 1-benzyl ester from its 5-benzyl isomer?
- NMR Analysis : C-NMR distinguishes ester positions: C=O at δ 170–172 ppm for 1-benzyl vs. δ 168–170 ppm for 5-benzyl .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+Na] = 360.25 for Boc-Glu-OBzl) .
Methodological Notes
- Contradictions in Evidence : While Boc-L-glutamic acid diallyl ester is not explicitly reported, benzyl and tert-butyl esters are well-documented. Adapt methods from analogous esters (e.g., diallyl succinate hydrolysis ).
- Data Gaps : Solubility and enzymatic kinetics for diallyl esters require extrapolation from structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
